FLNA‑α7nAChR Interaction Disruption: Simufilam IC₅₀ = 10 pM vs. Alternative FLNA Binders
Simufilam (free base) reduced Aβ₄₂ binding to α7nAChR with an IC₅₀ of 10 picomolar in a time‑resolved fluorescence resonance energy transfer (TR‑FRET) assay, establishing high‑potency disruption of the pathogenic FLNA‑α7nAChR interaction [1]. While direct head‑to‑head IC₅₀ comparisons with other FLNA‑targeting small molecules (e.g., structural analogs from the triazaspirodecanone series) are not published, this 10 pM IC₅₀ serves as a quantitative benchmark for assay validation and screening of potential FLNA‑modulating comparators.
| Evidence Dimension | Inhibition of Aβ₄₂ binding to α7nAChR (TR‑FRET) |
|---|---|
| Target Compound Data | IC₅₀ = 10 pM |
| Comparator Or Baseline | No direct comparator IC₅₀ published; assay baseline = Aβ₄₂‑α7nAChR binding without compound |
| Quantified Difference | Not applicable (absence of direct comparator data) |
| Conditions | TR‑FRET assay using recombinant proteins; simufilam free base concentration range |
Why This Matters
The 10 pM IC₅₀ provides a quantitative potency benchmark for researchers validating FLNA‑α7nAChR disruption assays or screening novel FLNA‑targeting compounds.
- [1] Burns LH, Pei Z, Wang HY. Targeting α7 nicotinic acetylcholine receptors and their protein interactions in Alzheimer's disease drug development. Drug Dev Res. 2023;84(6):1085-1095. View Source
